N-(2-ethylphenyl)pentanamide
Description
N-(2-ethylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 2-ethylphenyl group. The ethyl substituent at the phenyl ring’s ortho position may influence steric effects, solubility, and biological activity compared to para-substituted analogs.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2-ethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-10-13(15)14-12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
ROPUNRZPMCQAGI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1CC |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1CC |
solubility |
30.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(4-Methoxyphenyl)pentanamide
- Key Features : Methoxy group at the phenyl ring’s para position.
- Pharmacological Activity : Demonstrates anthelmintic activity against Toxocara canis larvae, with time- and concentration-dependent efficacy similar to albendazole but lower cytotoxicity (cell viability reduction <5% vs. albendazole’s 30–50%) .
- Physicochemical Properties: High water solubility (LogP = 2.5), topological polar surface area (TPSA = 49 Ų), and blood-brain barrier (BBB) permeability predicted in silico .
- Synthesis: Achieved via coupling of 4-anisidine and pentanoic acid, yielding 69% purity with straightforward purification .
Sulfonamide-Functionalized Pentanamide Derivatives
Examples include N4-valeroylsulfathiazole (23) and N4-valeroylsulfanilamide (25) ():
- Key Features : Sulfonamide groups linked to phenyl-pentanamide cores.
- Physicochemical Properties :
Piperazine-Modified Pentanamides
Examples include compound 7d ():
- Key Features : Pentanamide linked to thiophenyl and piperazine groups.
- Synthesis : Achieved via multi-step reactions with 34–45% yields, requiring chromatographic purification .
Comparative Data Table
*Estimated based on structural analogs.
Key Findings from Structural Comparisons
Substituent Position and Bioactivity :
- The para-methoxy group in N-(4-methoxyphenyl)pentanamide enhances solubility and anthelmintic activity compared to the ortho-ethyl substituent in this compound, which may reduce polarity and increase logP .
- Steric hindrance from the ethyl group in the ortho position could limit interactions with parasitic targets compared to para-substituted analogs.
Functional Group Impact: Sulfonamide derivatives exhibit distinct antitubercular activity due to sulfonamide’s role in disrupting folate synthesis in Mycobacterium tuberculosis .
Synthesis Complexity :
- N-(4-methoxyphenyl)pentanamide is synthesized in fewer steps (69% yield) compared to piperazine derivatives (34–45% yields) .
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